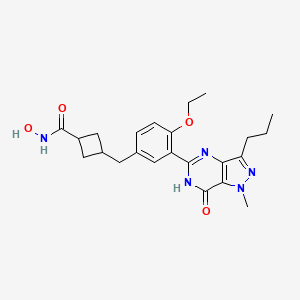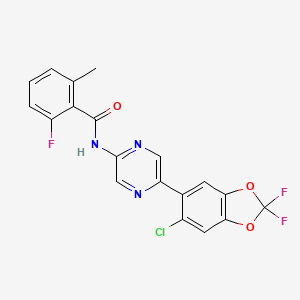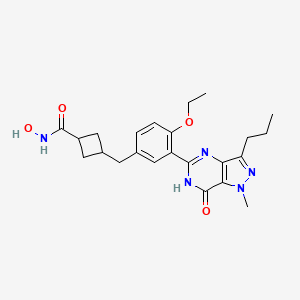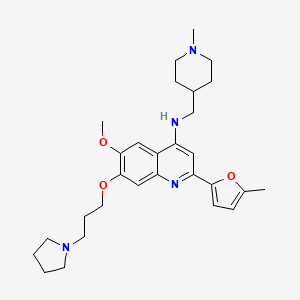![molecular formula C15H16F2N2O3 B606803 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone CAS No. 1309793-47-2](/img/structure/B606803.png)
2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CPSI-1306 is an inhibitor of macrophage inhibitory factor (MIF). In vivo, CPSI-1306 (20 mg/kg per day) decreases skin thickness and myeloperoxidase (MPO) activity and induces keratinocyte apoptosis, as well as reduces papilloma formation and progression to micro-invasive squamous cell carcinoma (SCC) in a mouse model of UVB-induced SCC. It lowers blood glucose levels and serum levels of IL-6 and TNF-α in a mouse model of non-insulin-dependent diabetes mellitus (NIDDM) induced by streptozotocin.
CPSI-1306 is a antagonist of macrophage migration inhibitory factor (MIF).
Mechanism of Action
Target of Action
The primary target of 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, also known as CPSI-1306, is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a homotrimeric proinflammatory cytokine implicated in chronic inflammatory diseases and malignancies . It is known to promote tumor progression and metastasis .
Mode of Action
CPSI-1306 acts as an antagonist of MIF . It disrupts the homotrimerization of MIF , thereby inhibiting its function. This results in a decrease in inflammation and tumor progression. CPSI-1306 has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and increasing apoptogenic signals . It also inhibits the activation of cell proliferation marker AKT in metastatic breast cancer cells .
Biochemical Pathways
CPSI-1306 affects several biochemical pathways. It increases the expression of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . It also decreases the expression of phosphohistone variant H2AX (γ-H2AX), a marker of DNA damage . Furthermore, CPSI-1306 enhances the repair of cyclobutane pyrimidine dimers, which are DNA lesions caused by ultraviolet (UV) light .
Pharmacokinetics
Preliminary studies suggest that it has a shorter half-life compared to other similar compounds . This could potentially impact its bioavailability and efficacy.
Result of Action
The action of CPSI-1306 leads to several molecular and cellular effects. It increases keratinocyte apoptosis and p53 expression, decreases proliferation, and enhances the repair of DNA damage . In addition, it reduces tumor growth and metastasis in various cancer models . Histological analysis of tumors treated with CPSI-1306 revealed a reduced number of proliferative cells and blood vessels .
Action Environment
The action of CPSI-1306 can be influenced by various environmental factors. For instance, the presence of UV light can affect the efficacy of CPSI-1306 in preventing skin carcinogenesis . Furthermore, the tumor microenvironment, characterized by inflammation and the presence of various cytokines and reactive oxygen species, can also impact the action of CPSI-1306 .
Biochemical Analysis
Biochemical Properties
CPSI-1306 has been identified as a macrophage migration inhibitory factor (MIF) inhibitor . MIF is a proinflammatory cytokine that plays a significant role in inflammatory responses and is known to interact with various enzymes and proteins . CPSI-1306’s interaction with MIF is believed to inhibit the latter’s proinflammatory responses .
Cellular Effects
CPSI-1306 has been shown to have significant effects on cellular processes, particularly in the context of cancer cells . It has been found to induce apoptosis in metastatic breast cancer cells, reducing their viability . CPSI-1306 also inhibits the activation of cell proliferation marker AKT in these cells .
Molecular Mechanism
The molecular mechanism of CPSI-1306 involves inducing intrinsic apoptosis by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of different caspases . This process results in the death of the cancer cells .
Temporal Effects in Laboratory Settings
Over time, CPSI-1306 has been observed to have a significant impact on tumor growth and metastasis in laboratory settings . It has been shown to reduce tumor growth and metastasis to the lungs in preclinical models .
Dosage Effects in Animal Models
In animal models, the effects of CPSI-1306 have been observed to vary with dosage . Higher dosages of CPSI-1306 have been associated with a more significant reduction in tumor growth and metastasis .
Metabolic Pathways
Given its role as a MIF inhibitor, it is likely that it interacts with the metabolic pathways associated with inflammation and immune response .
Subcellular Localization
Given its impact on mitochondrial membrane potential, it is likely that it interacts with components of the cell’s mitochondria .
Properties
IUPAC Name |
2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOSEVHCSNYFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

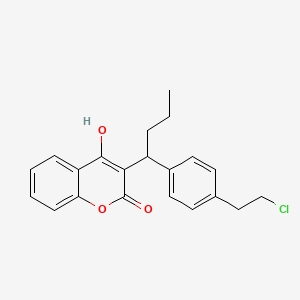
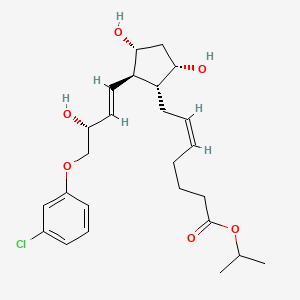
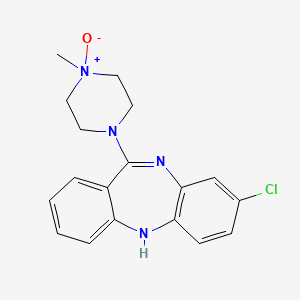
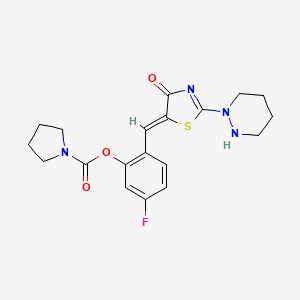
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
